molecular formula C18H22BN3O4 B7952761 Methyl 2-amino-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate

Methyl 2-amino-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate

Cat. No.: B7952761
M. Wt: 355.2 g/mol
InChI Key: UBEKXZGLAIXNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate is an organic compound that features a pyrimidine ring substituted with an amino group, a carboxylate ester, and a phenyl ring bearing a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds.

    Introduction of the Phenyl Group: The phenyl group bearing the tetramethyl-1,3,2-dioxaborolan-2-yl moiety can be introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid derivative.

    Esterification: The carboxylate ester can be formed through esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetramethyl-1,3,2-dioxaborolan-2-yl group can facilitate interactions with biological molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate instead of a pyrimidine ring.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a pyrimidine ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features an aniline group instead of a pyrimidine ring.

Uniqueness

Methyl 2-amino-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pyrimidine ring and the tetramethyl-1,3,2-dioxaborolan-2-yl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-amino-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BN3O4/c1-17(2)18(3,4)26-19(25-17)12-8-6-11(7-9-12)14-13(15(23)24-5)10-21-16(20)22-14/h6-10H,1-5H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEKXZGLAIXNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=NC=C3C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.